molecular formula C9H21N3 B13911259 (R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

Cat. No.: B13911259
M. Wt: 171.28 g/mol
InChI Key: RRWRXJJLKAEXHN-SECBINFHSA-N
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Description

®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and dimethylamine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the piperidine ring, followed by the addition of dimethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methylpiperidine: A structurally related compound with a single methyl group on the nitrogen atom.

    Piperidine: The parent compound without the dimethylaminoethyl group.

Uniqueness

®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is unique due to its chiral nature and the presence of the dimethylaminoethyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

(3R)-1-[2-(dimethylamino)ethyl]piperidin-3-amine

InChI

InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m1/s1

InChI Key

RRWRXJJLKAEXHN-SECBINFHSA-N

Isomeric SMILES

CN(C)CCN1CCC[C@H](C1)N

Canonical SMILES

CN(C)CCN1CCCC(C1)N

Origin of Product

United States

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